![molecular formula C23H24N4O B7716672 4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are the Protein Kinase D (PKD) family . This includes PKD1, PKD2, and PKD3 . These kinases play a crucial role in various cellular processes, including cell survival, proliferation, and migration .
Mode of Action
This compound acts as a highly selective and potent inhibitor of the PKD family . It binds to these kinases and inhibits their activity, with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM for PKD1, PKD2, and PKD3 respectively .
Biochemical Pathways
By inhibiting the PKD family, this compound affects several biochemical pathways. These pathways are involved in cell survival, proliferation, and migration . The exact downstream effects depend on the specific cellular context and the other signaling molecules involved.
Pharmacokinetics
It is slightly soluble in chloroform, ethyl acetate, and methanol .
Result of Action
The inhibition of the PKD family by this compound can lead to a decrease in cell survival, proliferation, and migration . This could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth and migration, such as cancer .
Properties
IUPAC Name |
4-tert-butyl-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-5-27-21-18(14-16-8-6-7-9-19(16)24-21)20(26-27)25-22(28)15-10-12-17(13-11-15)23(2,3)4/h6-14H,5H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFQCWITGKNTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
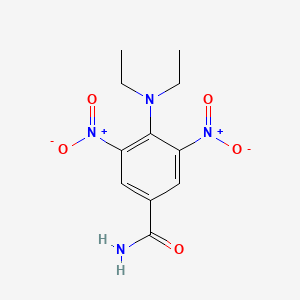
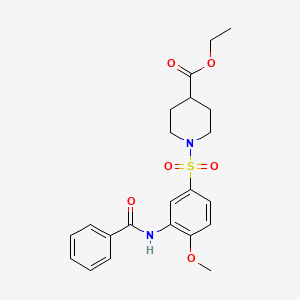
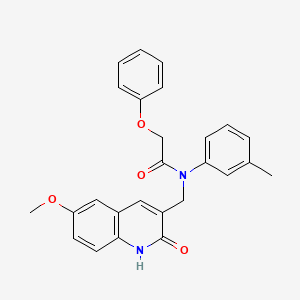
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)benzamide](/img/structure/B7716613.png)
![4-bromo-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide](/img/structure/B7716621.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
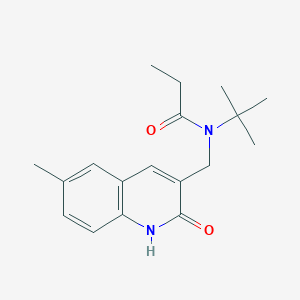
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
![N-(2,5-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7716659.png)
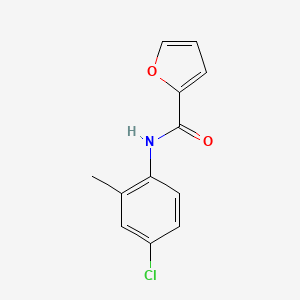
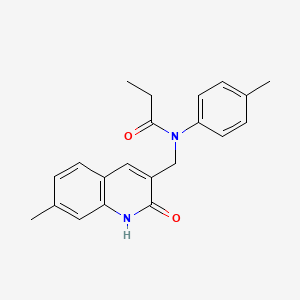
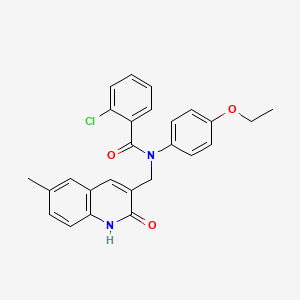
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)
